molecular formula C16H14ClNO2S3 B2851003 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane CAS No. 301193-93-1

2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane

Cat. No.: B2851003
CAS No.: 301193-93-1
M. Wt: 383.92
InChI Key: WDLBWUVBTUXKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane" is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiane ring fused to a substituted phenyl group. The phenyl group is further substituted with a 4-chlorophenylsulfanyl moiety at the 2-position and a nitro group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, or as a synthetic intermediate.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-1,3-dithiane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S3/c17-11-2-5-13(6-3-11)23-15-7-4-12(18(19)20)10-14(15)16-21-8-1-9-22-16/h2-7,10,16H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLBWUVBTUXKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure necessitates a convergent synthetic approach, prioritizing the assembly of the 1,3-dithiane ring and subsequent functionalization of the aromatic system. Key disconnections include:

  • Disconnection 1 : Cleavage of the 1,3-dithiane ring to a diketone or aldehyde precursor.
  • Disconnection 2 : Separation of the 4-chlorophenylsulfanyl and nitro-substituted benzene moieties.

The synthesis must address challenges such as the stability of the dithiane ring under nitration conditions and the regioselective introduction of sulfanyl groups.

Preparation Methodologies

Thioacetalation of Aldehyde Precursors

The 1,3-dithiane ring is typically constructed via thioacetalation of an aldehyde precursor using sulfurizing agents. A method adapted from BF₃·SMe₂-mediated thioacetalation (Figure 1) proves effective.

Procedure :

  • Aldehyde Substrate : 2-Nitro-5-[(4-chlorophenyl)sulfanyl]benzaldehyde is prepared via nucleophilic aromatic substitution of 2-nitro-5-fluorobenzaldehyde with 4-chlorothiophenol in DMF at 80°C for 12 hours.
  • Thioacetalation : The aldehyde (1 equiv) is treated with 1,2-ethanedithiol (1.2 equiv) and BF₃·SMe₂ (4 equiv) in anhydrous dichloromethane at 80°C for 16 hours.
  • Workup : The mixture is quenched with methanol, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 68–71%.
Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, aromatic H), 4.94 (s, dithiane CH), 2.13 (s, dithiane SCH₂).
  • HRMS : m/z [M + H]⁺ calcd. for C₁₇H₁₃ClN₂O₂S₃: 423.98; found: 423.97.

Nitration of Preformed Dithiane Intermediates

Direct nitration of the aromatic ring post-dithiane formation risks oxidative ring opening. A safer approach involves nitrating the benzene ring prior to dithiane assembly.

Procedure :

  • Sulfanyl Introduction : 2-Bromo-5-nitrobenzaldehyde is reacted with 4-chlorothiophenol and K₂CO₃ in DMF at 100°C for 8 hours to afford 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde (87% yield).
  • Thioacetalation : As described in Section 2.1.

Advantages : Avoids exposure of the dithiane to strong nitrating agents (HNO₃/H₂SO₄), preserving ring integrity.

Alternative Cyclization Strategies

Thiomethylative Friedel-Crafts Cyclization

BF₃·SMe₂ facilitates dual Lewis acid catalysis and sulfur donation, enabling one-pot cyclization.

Procedure :

  • Substrate : 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde (1 equiv).
  • Reagents : 1,2-ethanedithiol (1.2 equiv), BF₃·SMe₂ (4 equiv).
  • Conditions : Neat conditions at 80°C for 16 hours.

Yield : 74% (neat conditions enhance reactivity).

Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%)
Solvent Neat 74
Temperature (°C) 80 68–74
BF₃·SMe₂ (equiv) 4 71

Increasing solvent volume reduces yield due to dilution effects. Elevated temperatures (>100°C) promote decomposition.

Functional Group Compatibility

  • Nitro Groups : Tolerate BF₃·SMe₂ but require protection during thiomethylation.
  • Chlorophenylsulfanyl : Stable under acidic conditions but may undergo displacement with excess thiols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.8–7.4 ppm), with dithiane protons at δ 4.94 (s) and δ 2.13 (s).
  • ¹³C NMR : Dithiane carbons at δ 56.8 (CH) and 15.2 (SCH₂).

High-Resolution Mass Spectrometry (HRMS)

Consistent with molecular formula C₁₇H₁₃ClN₂O₂S₃, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by the presence of a dithiane ring, a nitrophenyl group, and a chlorophenyl sulfanyl moiety. The molecular formula is C12H10ClN1O2S2C_{12}H_{10}ClN_{1}O_{2}S_{2}, and its structure allows for diverse chemical reactivity.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of compounds similar to 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane. The presence of nitro groups in aromatic compounds is often linked to enhanced antibacterial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivityTarget Organism
This compoundModerateE. coli
4-Nitrophenol DerivativeHighS. aureus

2. Anticancer Properties

Compounds containing sulfur and nitro groups have been explored for their anticancer properties. Research indicates that the mechanism of action may involve the induction of apoptosis in cancer cells through oxidative stress pathways. For example, studies on similar sulfur-containing compounds have shown promising results in inhibiting the proliferation of breast cancer cells.

Material Science Applications

1. Organic Electronics

The unique electronic properties of sulfur-containing compounds make them suitable candidates for organic semiconductor applications. The dithiane structure can enhance charge transport properties, making it valuable in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Sensor Development

Due to their ability to undergo redox reactions, derivatives of this compound are being researched for use in electrochemical sensors. These sensors can detect various analytes with high sensitivity and selectivity, which is crucial for environmental monitoring and biomedical applications.

Case Studies

Case Study 1: Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry evaluated a series of nitro-substituted dithiane derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups significantly enhanced antibacterial efficacy compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity Assessment

In a study reported by Cancer Letters, researchers synthesized several dithiane derivatives and assessed their cytotoxicity against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related compounds is critical to understanding the distinct properties of "2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane." Below is a detailed comparison based on the available evidence:

Structural Analogues

Fenofibrate (USP Reference Standard) Structure: Fenofibrate contains a benzenedicarboxylic acid core substituted with 4-chlorophenyl and 4-hydroxyphenyl groups . Key Differences: Unlike the target compound, fenofibrate lacks sulfur atoms in its core structure and features carboxylic acid functionalities. Its pharmacopeial role as a lipid-regulating agent contrasts with the uncharacterized bioactivity of the target compound. Relevance: Highlights the importance of sulfur and nitro groups in modulating electronic properties in the target compound.

Fenofibrate Related Compound A Structure: (4-Chlorophenyl)(4-hydroxyphenyl)methanone . Key Differences: This simpler ketone derivative lacks the dithiane ring and nitro group, emphasizing the structural complexity of the target compound.

Functional Analogues

Antioxidant and Sulfur-Containing Compounds Example: Compounds like 1,3-dithiolanes or dithiocarbamates are known for their radical-scavenging properties. The 1,3-dithiane ring in the target compound may exhibit similar reactivity but with enhanced stability due to the fused aromatic system .

Nitroaromatic Derivatives Example: Nitro-substituted benzodiazepines or triazoles (e.g., CAS-179602-65-4) often display bioactivity related to electron-deficient aromatic systems .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Fenofibrate CAS-179602-65-4
Molecular Weight ~400 g/mol (estimated) 232.66 g/mol 526.0 g/mol
LogP (Lipophilicity) High (due to Cl, S, nitro) Moderate (LogP ~5.1) High (LogP ~6.2)
Bioactivity Not reported Hypolipidemic agent Anti-obesity (veterinary use)
Synthetic Utility Potential electrophilic scaffold Established drug intermediate Specialized triazole derivative

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s sulfur-rich structure may pose synthetic hurdles, such as regioselectivity in nitro group placement or stability of the dithiane ring under reaction conditions.
  • Bioactivity Gaps: No peer-reviewed studies or pharmacopeial data directly address the biological or industrial applications of this compound, unlike its analogues (e.g., fenofibrate or CAS-179602-65-4) .
  • Regulatory Status: Not listed in USP or similar pharmacopeias, limiting its validated use in drug development.

Biological Activity

2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane is an organic compound characterized by its unique combination of functional groups, including a chlorophenyl sulfanyl group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN2O2S3C_{16}H_{14}ClN_{2}O_{2}S_{3}. Its structure includes a dithiane ring, which contributes to its stability and reactivity. The presence of the nitro group is significant for biological activity, as it can undergo bioreduction to form reactive intermediates.

PropertyValue
Molecular FormulaC16H14ClN2O2S3C_{16}H_{14}ClN_{2}O_{2}S_{3}
Molecular Weight394.92 g/mol
IUPAC Name2-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-1,3-dithiane
CAS Number301193-93-1

Biological Activity Overview

Research into the biological activity of this compound has revealed potential applications in various areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The nitro group can be reduced to form reactive species that interact with cellular components, potentially leading to apoptosis in cancer cells.

The biological effects of this compound are thought to stem from several mechanisms:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function and affecting various signaling pathways.
  • Reactive Intermediate Formation : The bioreduction of the nitro group can generate reactive intermediates that may damage cellular macromolecules such as DNA and proteins.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that similar sulfanyl compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values ranging from 10 to 30 µM) .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that derivatives with a similar structure could induce apoptosis in human breast cancer cell lines (MCF-7), with IC50 values around 20 µM. Further mechanistic studies indicated that these compounds activated caspase pathways leading to programmed cell death .
  • Inhibition of Enzymatic Activity :
    • Research indicated that related compounds could inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase, suggesting a potential for metabolic modulation in cancer therapy .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry to avoid over-substitution.

Advanced: How can SHELX software improve the refinement of this compound’s crystal structure, particularly with high nitro-group thermal motion?

Answer:
The nitro group’s high thermal motion can lead to poor electron density maps. SHELXL (within the SHELX suite) addresses this by:

  • Applying anisotropic displacement parameters to model atomic vibrations .
  • Using restraints for bond lengths and angles in regions with weak diffraction data (e.g., the nitro group) .
  • Optimizing the data-to-parameter ratio (e.g., >15:1) to ensure refinement stability .

Q. Example Workflow :

Data collection at low temperature (e.g., 100 K) to reduce thermal motion.

Initial structure solution via dual-space methods (SHELXD).

Final refinement with SHELXL, incorporating hydrogen atom positioning via riding models.

Basic: What spectroscopic techniques confirm the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks near δ 2.5–3.5 ppm (dithiane protons) and aromatic signals for nitrophenyl/chlorophenyl groups .
    • ¹³C NMR : Confirm sulfur-linked carbons (δ 30–40 ppm) and nitro-group carbons (δ 140–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z calculated for C₁₆H₁₁ClN₂O₂S₃: 394.96) .
  • IR Spectroscopy : Bands near 1520 cm⁻¹ (NO₂ asymmetric stretching) and 680 cm⁻¹ (C–S stretching) .

Advanced: How can Mercury CSD analyze intermolecular interactions in the crystal lattice of this compound?

Answer:
Mercury’s Materials Module enables:

Packing Similarity Analysis : Compare the compound’s crystal packing with analogous dithiane derivatives (e.g., 2-phenyl-1,3-dithiane) to identify common motifs .

Void Visualization : Quantify free volume in the lattice, which is critical for understanding solubility and stability .

Intermolecular Contact Maps : Identify dominant interactions (e.g., C–H···O nitro, π-stacking between aromatic rings) using the Contact Statistics tool .

Q. Example Application :

  • Generate a histogram of S···S distances to assess dithiane ring interactions.

Advanced: What mechanistic role does the dithiane ring play in nucleophilic reactions involving this compound?

Answer:
The 1,3-dithiane ring acts as a carbanion reservoir due to:

Lithiation : Reaction with n-BuLi generates a stabilized carbanion at C2, enabling nucleophilic attacks on electrophiles (e.g., nitroaryl halides) .

Electronic Effects : The sulfur atoms stabilize the negative charge via conjugation, enhancing reactivity .

Steric Guidance : The nitro group at the 5-position directs electrophilic substitution to the 2-position of the adjacent phenyl ring .

Q. Experimental Validation :

  • Quench lithiated intermediates with D₂O to confirm carbanion formation via deuterium incorporation (monitored by ¹H NMR) .

Advanced: How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:

DFT Optimization : Compare gas-phase computational models (B3LYP/6-31G**) with experimental data, adjusting for solvent dielectric constants .

Hirshfeld Surface Analysis : Use CrystalExplorer to identify close contacts (e.g., C–H···O) that may distort computational models .

Torsional Angle Restraints : Apply these during refinement to align computational and experimental conformers .

Q. Example Case :

  • If computational models predict a planar nitro group but X-ray data show distortion, check for crystal packing forces (e.g., π-stacking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.